molecular formula C10H14BNO4 B14068764 (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14068764
M. Wt: 223.04 g/mol
InChI Key: UGYRADCNAUDBOK-UHFFFAOYSA-N
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Description

(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C10H14BNO4 It is a boronic acid derivative that features a pyridine ring substituted with an isopropyl group, a methoxycarbonyl group, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: Typically between 50-100°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

(2-methoxycarbonyl-5-propan-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BNO4/c1-6(2)7-5-12-9(10(13)16-3)4-8(7)11(14)15/h4-6,14-15H,1-3H3

InChI Key

UGYRADCNAUDBOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C(C)C)C(=O)OC)(O)O

Origin of Product

United States

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